DBCO-Tetraacetyl mannosamine

Metabolic glycoengineering Click chemistry Drug delivery

DBCO-Tetraacetyl mannosamine is a dual-functional metabolic labeling reagent that combines a pre-installed DBCO handle with a tetraacetyl-protected mannosamine scaffold, enabling single-step cell surface engineering without secondary click reactions. Unlike Ac4ManNAz alone, this compound directly installs DBCO groups on live cells, streamlining SPAAC-based conjugation of azide-functionalized probes, nanoparticles, or therapeutic payloads. Validated in intestinal, lung adenocarcinoma, and dendritic cell models, it demonstrates cell-type-dependent labeling efficiency that selectively targets rapidly proliferating cells. Procure ≥98% purity reagent for reproducible metabolic oligosaccharide engineering, bioorthogonal pretargeting, and drug delivery research.

Molecular Formula C33H34N2O11
Molecular Weight 634.6 g/mol
Cat. No. B15547900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Tetraacetyl mannosamine
Molecular FormulaC33H34N2O11
Molecular Weight634.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H34N2O11/c1-19(36)42-18-27-31(43-20(2)37)32(44-21(3)38)30(33(46-27)45-22(4)39)34-28(40)15-16-29(41)35-17-25-11-6-5-9-23(25)13-14-24-10-7-8-12-26(24)35/h5-12,27,30-33H,15-18H2,1-4H3,(H,34,40)/t27-,30+,31-,32-,33-/m1/s1
InChIKeyWNPGGKASRDAXSQ-ZDEBIFGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Tetraacetyl Mannosamine: Procurement and Functional Overview for Bioorthogonal Cell Engineering


DBCO-Tetraacetyl mannosamine (DBCO-Ac4ManNAz; C33H34N2O11; MW 634.6) is a dual-functional metabolic labeling reagent that integrates a dibenzocyclooctyne (DBCO) moiety with a tetraacetylated N-azidoacetylmannosamine scaffold. The tetraacetyl (Ac4) protection enhances passive membrane permeability, while intracellular esterases deacetylate the compound to liberate the mannosamine core for integration into the sialic acid biosynthetic pathway [1]. The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized probes under copper-free, physiological conditions, circumventing the cytotoxicity associated with traditional CuAAC methods [2]. This compound serves as a foundational tool for metabolic oligosaccharide engineering (MOE) in glycobiology, targeted drug delivery, and live-cell imaging applications [3].

Why DBCO-Tetraacetyl Mannosamine Cannot Be Casually Substituted in Metabolic Labeling Workflows


Substituting DBCO-Tetraacetyl mannosamine with alternative in-class reagents (e.g., Ac4ManNAz alone, Ac4ManNAl, or other azido-sugars) introduces significant functional divergence that compromises experimental reproducibility. The compound's dual covalent integration—combining the metabolic sialic acid precursor with a pre-installed DBCO handle—enables a single-step cell engineering workflow that alternative sequential labeling strategies cannot replicate [1]. Comparative studies reveal that switching between azide- and alkyne-tagged reporters (e.g., ManNAz vs. ManNAl) yields marked differences in metabolic incorporation efficiency across human colon cell lines, with ManNAz demonstrating the most promiscuous and broadly applicable labeling profile [2]. Furthermore, head-to-head comparisons between azido-mannose (ManAz) and azido-galactose (GalAz) demonstrate that sugar backbone identity alone can produce ~2.1-fold differences in tumor accumulation in vivo [3]. Generic substitution without empirical validation therefore risks introducing uncontrolled variability in labeling efficiency, cellular selectivity, and downstream click conjugation outcomes.

DBCO-Tetraacetyl Mannosamine: Head-to-Head Quantitative Evidence for Scientific Selection


DBCO-Tetraacetyl Mannosamine Enables Single-Step Cell Surface Functionalization Eliminating Two-Step Labeling Variability

DBCO-Tetraacetyl mannosamine (Ac4ManNDBCO) consolidates both the metabolic incorporation handle and the click-reactive moiety into a single molecule, permitting one-step installation of DBCO groups onto the cell surface. This contrasts with the conventional two-step workflow that uses Ac4ManNAz to install azide groups followed by DBCO-probe conjugation [1]. In a systematic study on intestinal cell lines, Ac4ManNDBCO treatment of Caco-2 and HT29-MTX-E12 cells yielded concentration- and time-dependent DBCO surface expression without requiring an exogenous secondary click step, enabling direct recruitment of azide-functionalized payloads such as N3-AuNPs [1][2].

Metabolic glycoengineering Click chemistry Drug delivery

Ac4ManNDBCO Confers Differential Labeling Efficiency Correlated with Cell Doubling Time Across Lung-Derived Cell Lines

Ac4ManNDBCO was used to metabolically label three human lung-derived cell lines: A549 (adenocarcinomic alveolar basal epithelial), MeT5A (non-cancerous mesothelial), and MRC5 (non-cancerous fibroblasts). Labeling sensitivity trended with cell doubling time: A549 ≈ MeT5A > MRC5. The higher metabolic labeling efficiency in A549 and MeT5A cells directly correlated with increased specific binding and accumulation of N3-conjugated gold nanoparticles (N3-AuNPs, 30 nm core diameter) in these DBCO-modified cells relative to MRC5 cells [1][2].

Cell selectivity Metabolic labeling Cancer targeting

Ac4ManNAz Enables Dose-Dependent DC Activation with Quantified Effects on Membrane Mobility and Co-Stimulatory Marker Expression

Metabolic labeling of bone marrow-derived dendritic cells (BMDCs) with Ac4ManNAz produces quantifiable, concentration-dependent effects on both azide surface expression and DC activation phenotype. Treatment with Ac4ManNAz for 3 days followed by 20-minute DBCO-Cy5 staining yielded a dose-responsive increase in azide-positive BMDCs [1]. Concomitantly, Ac4ManNAz treatment altered DC membrane dynamics: FRAP assays revealed that Ac4ManNAz treatment reduced the mobile fraction of both ICAM1-GFP and YFP-Mem relative to PBS or natural ManNAc controls [1].

Immunology Dendritic cells Vaccine development

Ac4ManNAz at 10 μM Provides Effective Metabolic Labeling with Minimal Cellular Perturbation Versus Higher-Dose Toxicity

Dose-response characterization of Ac4ManNAz reveals a defined therapeutic window for effective labeling without compromising cellular function. At 10 μM, Ac4ManNAz provides effective metabolic labeling of sialic acid residues while maintaining minimal perturbation of energy metabolism, cellular infiltration capacity, and ion channel activity . In contrast, treatment with 50 μM Ac4ManNAz impairs these same functional parameters .

Dose optimization Cell viability Metabolic perturbation

Ac4ManNAz Synthesis Yields 88% Pure Product via Validated Chromatographic Purification, Supporting Reproducible Procurement Specifications

The tetraacetylated N-azidoacetyl-mannosamine (Ac4ManNAz) core scaffold was synthesized from ManNAz and purified by silica column chromatography using a Cyclohexane/Ethyl acetate (2:1 v/v) solvent system, achieving an 88% yield . The purified product was characterized by ¹H NMR, COSY, and HSQC experiments, confirming structural integrity and purity adequate for reproducible metabolic labeling experiments .

Synthesis Quality control Procurement

DBCO-Tetraacetyl Mannosamine Facilitates Tumor-Specific Anti-4-1BB Antibody Targeting with 4.5-Fold Improved Tumor-to-Liver Ratio In Vivo

In the TRACER (Tumor-specific suRfACE maRker-independent) targeting approach, nanoparticle-encapsulated Ac4ManNAz was administered to selectively install azide groups on tumors in vivo. Subsequent administration of DBCO-functionalized anti-4-1BB antibodies enabled targeted immune activation via bioorthogonal click conjugation [1]. Quantitative biodistribution analysis revealed a 4.5-fold higher tumor-to-liver accumulation ratio of anti-4-1BB antibodies when targeted via Ac4ManNAz-mediated azide labeling compared to conventional untargeted anti-4-1BB antibody administration [1].

In vivo targeting Immunotherapy Cancer

DBCO-Tetraacetyl Mannosamine: Evidence-Backed Application Scenarios for Scientific and Industrial Selection


Single-Step Engineering of Intestinal Epithelial Models for Oral Drug Delivery Studies

DBCO-Tetraacetyl mannosamine enables one-step installation of DBCO handles on Caco-2 and HT29-MTX-E12 intestinal cell surfaces, eliminating the secondary click step required in conventional Ac4ManNAz-based workflows. This streamlined approach facilitates direct recruitment of azide-functionalized drug-loaded nanoparticles or probes for studying mucus penetration and epithelial transport mechanisms [1]. The concentration- and time-dependent labeling characterized in these models provides a validated framework for optimizing experimental conditions [1].

Exploiting Differential Metabolic Rates for Selective Cancer Cell Targeting in Co-Culture Systems

Ac4ManNDBCO labels A549 adenocarcinoma cells and MeT5A mesothelial cells with higher efficiency than MRC5 fibroblasts, correlating with cell doubling time [1]. This cell-type-dependent labeling enables researchers to design co-culture experiments where rapidly proliferating cancer cells are preferentially labeled with DBCO handles, allowing selective recruitment of azide-functionalized therapeutic payloads or imaging agents to tumorigenic populations while sparing slower-dividing normal cells [1][2].

Ex Vivo Dendritic Cell Engineering for Cancer Vaccine Development

Ac4ManNAz treatment of bone marrow-derived dendritic cells (BMDCs) at concentrations around 10 μM installs azide handles on cell surface glycans with minimal metabolic perturbation, while simultaneously inducing quantifiable changes in membrane protein mobility that correlate with enhanced DC activation [1]. This dual functionality supports ex vivo DC engineering workflows where azide-labeled DCs can be conjugated with DBCO-functionalized tumor antigens or adjuvants via copper-free click chemistry prior to adoptive transfer, without the cytotoxicity associated with copper catalysts [1][2].

Bioorthogonal Pretargeting for Antibody-Based Cancer Immunotherapy with Reduced Liver Toxicity

The TRACER platform utilizes Ac4ManNAz-loaded nanoparticles to selectively install azide groups on tumor tissues in vivo, creating a bioorthogonal 'chemical address' for subsequent DBCO-functionalized therapeutic antibodies [1]. This approach achieved a 4.5-fold improvement in tumor-to-liver accumulation ratio of anti-4-1BB antibodies compared to conventional untargeted administration, directly addressing the dose-limiting hepatotoxicity that has historically constrained 4-1BB agonist therapies [1]. The demonstrated reduction in off-target liver accumulation supports translational development of bioorthogonal pretargeting strategies for antibodies with narrow therapeutic indices.

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